molecular formula C14H28N2O4S B15056198 tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate

tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B15056198
M. Wt: 320.45 g/mol
InChI Key: SUJPMSWIXDBRGF-UHFFFAOYSA-N
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Description

tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C14H28N2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an isopropylsulfonyl group and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate typically involves the reaction of piperidine derivatives with isopropylsulfonyl chloride and tert-butyl carbamate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for its intended applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in polar solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isopropylsulfonyl group plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl methyl(piperidin-4-yl)carbamate
  • tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
  • tert-Butyl piperidin-4-ylcarbamate

Uniqueness

tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C14H28N2O4S

Molecular Weight

320.45 g/mol

IUPAC Name

tert-butyl N-methyl-N-(1-propan-2-ylsulfonylpiperidin-4-yl)carbamate

InChI

InChI=1S/C14H28N2O4S/c1-11(2)21(18,19)16-9-7-12(8-10-16)15(6)13(17)20-14(3,4)5/h11-12H,7-10H2,1-6H3

InChI Key

SUJPMSWIXDBRGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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